Comparative Carboxylesterase 2 (CE2) Inhibitory Potency: Differentiating Weak Activity from Potent Analogs
4-(5-Nitro-1-benzothiophene-2-carbonyl)morpholine exhibits weak inhibitory activity against human carboxylesterase 2 (CE2), with an IC₅₀ of 5.61 μM [1]. This is in stark contrast to more potent CE2 inhibitors from related structural classes, such as certain benzothiophene- or benzofuran-derived compounds, which can achieve IC₅₀ values as low as 20 nM in the same assay [2]. This quantitative difference of over 280-fold in potency provides a clear benchmark for selecting this compound either as a weak, control inhibitor or as a structural template that deliberately lacks potent CE2 engagement.
| Evidence Dimension | Human Carboxylesterase 2 (CE2) Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | 5.61 μM (5,610 nM) |
| Comparator Or Baseline | Potent CE2 inhibitors from related structural classes (e.g., BDBM50154561) with IC₅₀ = 20 nM |
| Quantified Difference | Target compound exhibits >280-fold weaker inhibitory potency than potent comparators |
| Conditions | Assay: Inhibition of CE2 in human liver microsomes. Substrate: Fluorescein diacetate. Preincubation: 10 min. |
Why This Matters
The quantified >280-fold difference in CE2 inhibition potency distinguishes this compound as a weak or inactive control for metabolic studies, avoiding confounding effects seen with more potent CE2 inhibitors.
- [1] BindingDB. Entry BDBM50058817 (ChEMBL1271483). Affinity Data: IC₅₀ = 5.61E+3 nM for inhibition of CE2 in human liver microsomes using fluorescein diacetate as substrate. Accessed 2026. View Source
- [2] BindingDB. Entry BDBM50154561 (ChEMBL3774603). Affinity Data: IC₅₀ = 20 nM for inhibition of CE2 in human liver microsomes using fluorescein diacetate as substrate. Accessed 2026. View Source
